molecular formula C27H27NO3 B12198479 (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12198479
M. Wt: 413.5 g/mol
InChI Key: OQJUOPHOZYWALB-UQQQWYQISA-N
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Description

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines a biphenyl group, a benzofuran ring, and a butyl(methyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the biphenyl and benzofuran intermediates. The key steps include:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Formation of Benzofuran Intermediate: The benzofuran ring can be constructed via a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the biphenyl moiety can be reduced to form a saturated compound.

    Substitution: The butyl(methyl)amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may result in a fully saturated biphenyl derivative.

Scientific Research Applications

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.

    Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The biphenyl and benzofuran moieties may allow it to bind to hydrophobic pockets in proteins, while the butyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its combination of a biphenyl group, a benzofuran ring, and a butyl(methyl)amino moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H27NO3/c1-3-4-16-28(2)18-23-24(29)15-14-22-26(30)25(31-27(22)23)17-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-15,17,29H,3-4,16,18H2,1-2H3/b25-17-

InChI Key

OQJUOPHOZYWALB-UQQQWYQISA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

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